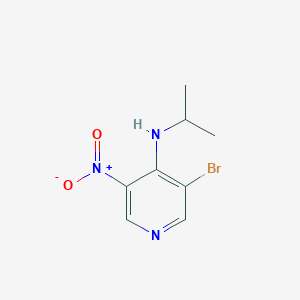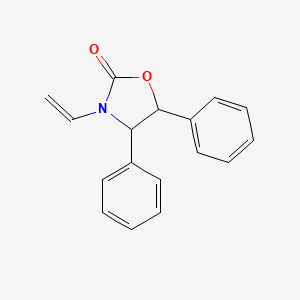
3-Amino-5-(2-thienyl)-1H-pyrazole Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-(2-thienyl)-1H-pyrazole Hydrochloride typically involves the reaction of 2-thiophenecarboxaldehyde with hydrazine hydrate to form 2-thienylhydrazine. This intermediate is then reacted with ethyl acetoacetate to yield 3-amino-5-(2-thienyl)-1H-pyrazole. The final step involves the conversion of this compound to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale synthesis using the same chemical reactions as in laboratory settings, with optimizations for yield and purity. This may include the use of automated reactors and purification systems to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-5-(2-thienyl)-1H-pyrazole Hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted pyrazoles, oxides, and reduced derivatives, which can be further utilized in different chemical and pharmaceutical applications .
Aplicaciones Científicas De Investigación
3-Amino-5-(2-thienyl)-1H-pyrazole Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the development of new materials and chemical processes .
Mecanismo De Acción
The mechanism of action of 3-Amino-5-(2-thienyl)-1H-pyrazole Hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, which play a role in inflammation and pain pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Amino-5-(2-furyl)-1H-pyrazole Hydrochloride
- 3-Amino-5-(2-pyridyl)-1H-pyrazole Hydrochloride
- 3-Amino-5-(2-phenyl)-1H-pyrazole Hydrochloride
Uniqueness
Compared to its analogs, 3-Amino-5-(2-thienyl)-1H-pyrazole Hydrochloride is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific research applications .
Propiedades
Fórmula molecular |
C7H8ClN3S |
|---|---|
Peso molecular |
201.68 g/mol |
Nombre IUPAC |
5-thiophen-2-yl-1H-pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C7H7N3S.ClH/c8-7-4-5(9-10-7)6-2-1-3-11-6;/h1-4H,(H3,8,9,10);1H |
Clave InChI |
FKOSCZUBWDRVEZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1)C2=CC(=NN2)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(E)-1-Boc-N-[4-(phenyldiazenyl)phenyl]-1,2,3,6-tetrahydropyridine-4-carboxamide](/img/structure/B13696383.png)









![2,2-Difluoro-4,6-diiodobenzo[d][1,3]dioxole](/img/structure/B13696439.png)

